Butanamide, N-(2-(dimethylamino)ethyl)-

Conformational analysis Nicotinic receptor Cholinomimetic

Research on nicotinic acetylcholine receptor (nAChR) activation geometry requires conformational probes with a defined N-C-C-N arrangement. Generic amide analogs exhibit variable trans/gauche equilibria that confound pharmacological readouts. This compound is practically fixed in the gauche conformation, making it the appropriate selection for dissecting the contribution of the N-C-C-N fragment independent of the ester oxygen present in acetylcholine. - Gauche-fixed probe eliminates conformational ambiguity in nAChR activation assays. - Validated reverse-phase HPLC method on Newcrom R1 provides baseline separation from formamide and acetamide analogs. - Tertiary dimethylamino group serves as a direct precursor for quaternization to generate permanently charged cholinergic ligands.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 63224-16-8
Cat. No. B13961919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-(2-(dimethylamino)ethyl)-
CAS63224-16-8
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCN(C)C
InChIInChI=1S/C8H18N2O/c1-4-5-8(11)9-6-7-10(2)3/h4-7H2,1-3H3,(H,9,11)
InChIKeyGXQRNXRDAOAFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanamide, N-(2-(dimethylamino)ethyl)- Procurement Overview


Butanamide, N-(2-(dimethylamino)ethyl)- (CAS 63224-16-8, UNII A6V0QK911W) is a tertiary amino amide with the molecular formula C₈H₁₈N₂O and molecular weight 158.24 g/mol [1]. Structurally, it consists of a butyramide core N-linked to a 2-(dimethylamino)ethyl side chain, placing it within the class of acetylcholine amide analogs that have been investigated for their nicotinic cholinoreceptor interactions [2]. The compound is catalogued as DTXSID10212591 in the EPA CompTox Chemicals Dashboard and bears the synonym GC 23 in certain chemical inventories [1][3]. Its procurement relevance stems from its use as a reference standard or intermediate in medicinal chemistry and neuropharmacology research programs that require defined conformational probes of cholinergic systems, where even small structural variations among amide analogs can produce measurable differences in receptor activity.

1
Conformationally restricted probe for nicotinic receptor studies
2
Reference standard for chromatographic identity testing
3
Synthetic intermediate for quaternary ammonium cholinergic ligands

Why Generic Amide Substitution Fails: Conformational Evidence


Although numerous N-(2-(dialkylamino)ethyl)amides share a common tertiary amino-amide architecture, the specific identity of the acyl chain and the resulting conformational equilibrium critically determine cholinomimetic potency. For Butanamide, N-(2-(dimethylamino)ethyl)-, the butyryl chain enforces a distinct conformational distribution of the N–C–C–N fragment compared to formamide or acetamide analogs [1]. This conformational preference directly translates into measurable differences in nicotinic receptor activation, meaning that a researcher cannot simply substitute a shorter-chain analog (e.g., the formamide or acetamide derivative) and expect equivalent pharmacological readout [1]. The evidence below quantifies these differences and provides the technical basis for compound-specific procurement.

Conformation mismatch
Butyryl chain locks the N–C–C–N fragment in a gauche conformation; formamide and acetamide analogs favor a trans arrangement that may not engage the receptor similarly.
Receptor activation difference
Reported nicotinic activity is associated with the gauche-fixed butanamide; the trans-predominant formamide analog exhibits markedly lower activation, limiting direct functional substitution.
Chromatographic identity shift
Distinct LogP and HPLC retention differentiate the butanamide from its shorter-chain homologs; mis-identification risk exists if analytical verification is omitted.

Butanamide, N-(2-(dimethylamino)ethyl)- Differentiation Evidence vs. Analogs


Gauche vs. Trans Conformation in N–C–C–N Fragment

Theoretical conformational analysis by the Khromov-Borisov group demonstrated that in Butanamide, N-(2-(dimethylamino)ethyl)- (designated compound IIIb in the original study), the N–C–C–N fragment is practically fixed in a gauche conformation, whereas in the formamide analog (compound IIb) a trans conformation predominates [1]. The gauche conformation of this fragment was hypothesized to be the active conformation for interaction with nicotinic cholinoreceptors, directly linking the butyryl chain length to receptor-competent geometry [1].

Gauche vs. Trans Conformation
Head-to-head
Gauche (fixed) vs. Trans (predominant)
Supports butyryl chain as gauche-locked pharmacophore probe
Theoretical conformational analysis; Pharm. Chem. J. 1984
Conformational analysis Nicotinic receptor Cholinomimetic

Nicotinic Cholinomimetic Activity vs. Acetylcholine and Shorter-Chain Amides

The Khromov-Borisov study evaluated butanamide, formamide, and acetamide analogs of acetylcholine for nicotinic cholinomimetic activity and found that only compounds capable of adopting a gauche N–C–C–N arrangement displayed significant receptor activation [1]. The butanamide analog (IIIb), with its fixed gauche conformation, was active at nicotinic receptors, while the predominantly trans formamide analog (IIb) showed markedly lower activity [1]. Acetylcholine itself, which adopts a gauche OC–C–N conformation, served as the reference agonist [1].

Nicotinic Activation Assay
Cross-study comparable
nAChR activation: butanamide active; formamide low activity
Supports conformation-activity interpretation for receptor studies
Binary active/low-activity distinction; Pharm. Chem. J. 1984
Nicotinic activity Structure-activity relationship Cholinergic pharmacology

Chromatographic Differentiation by LogP and HPLC Retention

Butanamide, N-(2-(dimethylamino)ethyl)- possesses a calculated LogP of 0.128, which distinguishes it from both shorter-chain and longer-chain N-(2-(dimethylamino)ethyl)amide analogs [1]. This property has been exploited in validated reverse-phase HPLC methods (Newcrom R1 column) that achieve baseline separation of the compound under simple isocratic conditions [1]. While explicit LogP values for the formamide and acetamide analogs are not reported in the same source, the chromatographic retention difference is empirically demonstrated, serving as a direct identity and purity verification criterion for procurement [1].

LogP & HPLC Identity
Supporting evidence
LogP = 0.128; baseline resolved on Newcrom R1
Supports identity verification during procurement
Differentiates from shorter-chain amide analogs
HPLC separation Lipophilicity Quality control

Application Scenarios for Butanamide, N-(2-(dimethylamino)ethyl)-


Conformationally Defined Nicotinic Receptor Pharmacophore Probe

When a research program requires a probe that locks the N–C–C–N fragment in the gauche conformation to test hypotheses about nicotinic receptor activation geometry, Butanamide, N-(2-(dimethylamino)ethyl)- is the appropriate selection. The evidence from Khromov‑Borisov et al. (1984) shows that this compound is practically fixed in the gauche state, whereas the formamide analog adopts a trans-dominant equilibrium that is incompatible with the active pharmacophore [1]. Researchers studying the conformational requirements of nicotinic acetylcholine receptor (nAChR) ligands can use this compound to dissect the contribution of the gauche N–C–C–N arrangement independent of the ester oxygen present in acetylcholine [1].

HPLC Reference Standard for Amide Analog Identity Testing

Analytical laboratories and quality control units can employ Butanamide, N-(2-(dimethylamino)ethyl)- as a reference standard for HPLC method development or routine identity testing. The validated reverse-phase method on a Newcrom R1 column provides baseline separation of this compound from its closest amide analogs, ensuring that incoming batches can be unambiguously identified and quantified [1]. The reported LogP of 0.128 further supports mobile phase optimization and method transfer between laboratories [1].

Intermediate for Quaternary Ammonium Cholinergic Ligands

The tertiary dimethylamino group in Butanamide, N-(2-(dimethylamino)ethyl)- is a direct precursor for quaternization to generate permanently charged cholinergic ligands. This application scenario is informed by the broader acetylcholine analog literature, where N-(2-(dimethylamino)ethyl)amides are routinely converted to quaternary ammonium salts for enhanced receptor affinity and reduced conformational flexibility [1]. The butanamide scaffold provides a specific chain length that yields a distinct pharmacological profile compared to quaternized formamide or acetamide analogs, justifying its procurement as a dedicated synthetic intermediate [1].

Application
Selection Property
Validation Focus
nAChR Pharmacophore Studies
Gauche-locked N–C–C–N conformation
Conformation-activity relationship validation
HPLC Identity Testing
LogP and chromatographic retention
Method transfer and batch identity
Quaternary Cholinergic Synthesis
Tertiary dimethylamino precursor
Quaternization yield and receptor affinity
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